LSD1 Inhibitory Potency: CAS 18876-89-6 vs. 4,5-Dimethyl Analog
CAS 18876-89-6 inhibits human recombinant LSD1 with an IC50 of 356 nM. Under an identical assay format (H2O2 production readout with methylated peptide substrate, 30-min incubation), the 4,5-dimethyl analog N'-(4,5-dimethyl-2-thiazolyl)-N,N-dimethyl-methanimidamide (CAS 174208-87-8) yields an IC50 of 10,000 nM . This represents a 28-fold difference favoring the unsubstituted thiazole.
| Evidence Dimension | LSD1 enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 356 nM |
| Comparator Or Baseline | N'-(4,5-dimethyl-2-thiazolyl)-N,N-dimethyl-methanimidamide: IC50 = 10,000 nM |
| Quantified Difference | 28.1-fold more potent (10,000 / 356) |
| Conditions | Inhibition of human recombinant LSD1; H2O2 production assay; methylated peptide substrate; Amplex Red readout; 30-min incubation |
Why This Matters
For LSD1-focused projects, selecting the 4,5-dimethyl analog would require approximately 28× higher concentration to achieve equivalent target engagement, increasing compound consumption and potentially confounding cellular assay interpretations.
- [1] BindingDB Entries BDBM50067551 (CHEMBL3402053) and BDBM50067587 (CHEMBL3402055). LSD1 IC50 data for unsubstituted and 4,5-dimethyl thiazole-formamidines. Accessed 2026. View Source
